molecular formula C14H14N4O2 B2960432 2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine CAS No. 1797869-50-1

2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine

Cat. No.: B2960432
CAS No.: 1797869-50-1
M. Wt: 270.292
InChI Key: DXGUISWOYLYSEP-UHFFFAOYSA-N
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Description

2-Methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused to a pyridine ring via a carbonyl group. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-methoxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-20-13-11(3-2-5-16-13)14(19)18-6-4-12-10(8-18)7-15-9-17-12/h2-3,5,7,9H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGUISWOYLYSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine typically involves multi-step reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis can yield pyrido[4,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the regulation of cell division and apoptosis.

Comparison with Similar Compounds

Key Research Findings and Trends

  • Ring Position Sensitivity : Pyrido[4,3-d] systems (target compound) exhibit distinct electronic profiles compared to [2,3-d] isomers, affecting binding to ATP pockets in kinases .
  • Substituent Impact : Methoxy groups enhance metabolic stability, while carbonyl groups improve hydrogen-bonding capacity .
  • Synthetic Challenges : Multi-step syntheses for pyrido-pyrimidines often require stringent conditions (e.g., Skraup reaction at 130–150°C) .

Biological Activity

2-Methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring fused with a pyrimidine ring and is being investigated for various therapeutic applications, particularly its anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound includes the following characteristics:

  • Molecular Formula: C14_{14}H14_{14}N4_{4}O2_{2}
  • Molecular Weight: 270.29 g/mol
  • CAS Number: 1797869-50-1

The compound's unique structure allows it to interact with various biological targets, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

The primary mechanism of action for this compound is through the inhibition of CDKs. By interfering with these enzymes, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells. This property makes it a promising candidate for targeted cancer therapies.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50_{50} (μM)
A549 (Lung Cancer)0.440 ± 0.039
NCI-H1975 (Lung Cancer)0.297 ± 0.024
NCI-H460 (Lung Cancer)>50

These results indicate that the compound has selective activity against certain cancer cells and may be more effective in specific contexts .

Additional Biological Activities

Beyond its anticancer properties, this compound has been reported to exhibit other biological activities:

  • Antimicrobial Activity: The compound shows potential as an antimicrobial agent against various pathogens.
  • Anti-inflammatory Effects: It may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of similar pyrido[2,3-d]pyrimidines and their derivatives. For example:

  • Study on Pyrido[2,3-d]pyrimidines: This research evaluated the anticancer activity of various pyrido derivatives against multiple cancer cell lines. The findings indicated that modifications to the pyridine and pyrimidine structures could enhance biological activity significantly .
  • Synthesis and Evaluation of Derivatives: A study focused on synthesizing new derivatives of pyrido[4,3-d]pyrimidines and assessing their CDK inhibitory activities. The results highlighted the importance of structural modifications in improving potency and selectivity against specific CDK targets .

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine, and what key reaction parameters influence yield?

Methodological Answer: The synthesis involves two primary steps: (1) preparation of the pyrido[4,3-d]pyrimidine core and (2) coupling with the 2-methoxypyridine moiety.

  • Core Synthesis : Start with pyrimidine derivatives (e.g., 4-chloropyridopyrimidine) and functionalize via nucleophilic substitution or cross-coupling reactions. For example, describes using dichloromethane (DCM) and NaOH for analogous coupling reactions, which can be adapted for pyrido-pyrimidine intermediates .
  • Coupling Step : Use carbonyl-forming reactions (e.g., amide bond formation via activated esters or carbodiimide-mediated coupling). Reaction parameters critical for yield include:
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity .
    • Catalysts : Palladium catalysts for cross-couplings or EDCI/HOBt for amide bonds.
    • Temperature : Controlled heating (60–80°C) to prevent decomposition of sensitive intermediates.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm the presence of methoxy (-OCH3), pyridine protons, and pyrido-pyrimidine carbonyl groups. Compare shifts with analogous compounds (e.g., 5-Amino-2-methoxypyridine in shows δ ~8.0 ppm for pyridine protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
  • X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm regiochemistry .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH Sensitivity : Test stability in buffers (pH 3–10) via accelerated degradation studies. Monitor by HPLC; instability in acidic conditions may suggest protonation of the pyridine nitrogen .
  • Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation, as pyridine derivatives often require light protection .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic processes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, highlights hydrogenation pathways in pyridine derivatives, which can be modeled using Gaussian or ORCA software .
  • Molecular Docking : Screen for interactions with biological targets (e.g., kinases) using AutoDock Vina. The pyrido-pyrimidine scaffold is common in kinase inhibitors; adjust parameters to account for the methoxy group’s steric effects.
  • Reaction Mechanism Studies : Use transition state analysis (IRC calculations) to explore pathways for amide bond hydrolysis or ring-opening reactions.

Q. How can conflicting data regarding the compound’s stability under different pH conditions be resolved?

Methodological Answer:

  • Controlled Replication : Repeat stability assays under standardized conditions (fixed temperature, ionic strength). For example, if one study reports instability at pH 5 and another at pH 7, test intermediate pH values (5.5–6.5) to identify transition points.
  • Advanced Analytics : Employ LC-MS to identify degradation products. For instance, hydrolysis of the carbonyl group could yield pyridine and pyrimidine fragments, detectable via MS/MS .
  • Kinetic Modeling : Use pseudo-first-order kinetics to derive rate constants and activation energies, comparing Arrhenius plots across studies.

Q. What strategies optimize the regioselectivity of functionalization on the pyrido-pyrimidine core?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., boronate esters) to steer cross-coupling reactions to specific positions. demonstrates methoxy and cyano groups as directing agents in pyridine derivatives .
  • Metal-Mediated Catalysis : Use Pd-catalyzed C–H activation (e.g., with directing auxiliaries like 8-aminoquinoline) to functionalize inert positions .
  • Solvent Effects : Polar solvents (e.g., DMSO) may enhance solubility of intermediates, reducing steric hindrance during reactions.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrido-pyrimidine derivatives?

Methodological Answer:

  • Parameter Screening : Systematically vary reaction parameters (catalyst loading, solvent, temperature) using Design of Experiments (DoE) software (e.g., JMP). ’s yield of 99% purity for a related compound suggests rigorous optimization of stoichiometry and purification .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization or over-reduction) that reduce yield. Adjust quenching steps or workup protocols accordingly.
  • Cross-Validation : Compare synthetic protocols from independent studies (e.g., vs. 22) to isolate critical steps affecting reproducibility .

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